

Application Notes and Protocols for X-ray Crystallography of Griseusin B Derivatives

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Compound of Interest

Compound Name: *griseusin B*

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These application notes provide a comprehensive overview of the crystallographic analysis of pyranonaphthoquinones, with a focus on the structural elucidation of **griseusin B** derivatives. While the specific crystallographic data for a **griseusin B** derivative is not publicly available, this document presents a representative dataset from a structurally related pyranonaphthoquinone, Ventilanone L, to serve as a practical example. Detailed protocols for crystallization, X-ray data collection, and structure determination are provided, alongside an exploration of the biological significance of **griseusin B** derivatives, particularly their role in modulating cellular redox signaling pathways.

Introduction to Griseusin B and its Derivatives

Griseusins are a class of pyranonaphthoquinone (PNQ) natural products, first isolated from *Streptomyces griseus*.^[1] These compounds are characterized by a fused spiro-ring system.^[2] **Griseusin B** and its derivatives belong to the "open D-ring" subclass of this family.^[2] Interest in **griseusin B** derivatives has been propelled by their significant biological activities, including potent cytotoxicity against various cancer cell lines.^[2] Recent studies have identified their mechanism of action, revealing them as inhibitors of key antioxidant enzymes, peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).^[3] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), subsequently affecting downstream signaling pathways crucial for cancer cell survival and proliferation.

X-ray Crystallography Data of a Representative Pyranonaphthoquinone

The absolute configuration and detailed three-dimensional structure of complex natural products like **griseusin B** derivatives are definitively determined by single-crystal X-ray diffraction.^[4] Although the specific crystallographic data for 2a,8a-epoxy-epi-4'-deacetyl **griseusin B** has been determined, the full dataset is not publicly accessible.^[3] Therefore, the following tables present the crystallographic data for a related pyranonaphthoquinone, Ventilanone L, as a representative example.^[5]

Table 1: Crystal Data and Structure Refinement for Ventilanone L^[5]

Parameter	Value
Empirical formula	C ₁₆ H ₁₈ O ₅
Formula weight	290.31
Temperature	273(2) K
Wavelength	1.54178 Å
Crystal system	Monoclinic
Space group	P2 ₁
Unit cell dimensions	
a	4.8054(11) Å
b	7.5474(6) Å
c	19.632(3) Å
α	90°
β	94.39(2)°
γ	90°
Volume	709.9(2) Å ³
Z	2
Density (calculated)	1.357 Mg/m ³
Absorption coefficient	0.828 mm ⁻¹
F(000)	308
Data collection	
Theta range for data collection	4.51 to 66.70°
Index ranges	-5≤h≤5, -8≤k≤8, -23≤l≤22
Reflections collected	4658
Independent reflections	2404 [R(int) = 0.0243]

Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / params	2404 / 1 / 196
Goodness-of-fit on F ²	1.053
Final R indices [$I > 2\sigma(I)$]	R1 = 0.0349, wR2 = 0.0886
R indices (all data)	R1 = 0.0355, wR2 = 0.0894
Absolute structure parameter	0.12(8)
Largest diff. peak and hole	0.134 and -0.147 e.Å ⁻³

Table 2: Selected Bond Lengths and Angles for Ventilanone L[5]

Bond/Angle	Length (Å) / Degrees (°)
O(1)-C(1)	1.375(3)
O(2)-C(5)	1.258(3)
O(3)-C(10)	1.362(3)
O(4)-C(12)	1.442(3)
O(5)-C(12)	1.428(3)
C(1)-C(2)	1.385(4)
C(4a)-C(10a)	1.408(4)
C(5a)-C(9a)	1.481(4)
O(2)-C(5)-C(5a)	121.1(2)
O(3)-C(10)-C(9a)	120.3(2)
C(12)-O(5)-C(13)	112.5(2)

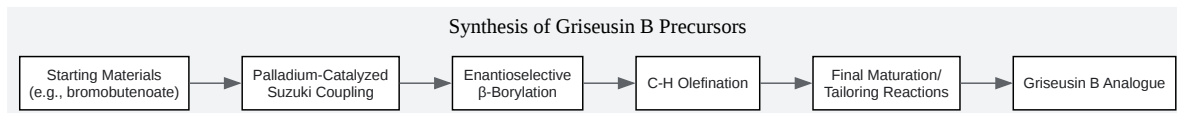
Experimental Protocols

The following protocols provide a generalized methodology for the synthesis, crystallization, and X-ray crystallographic analysis of **griseusin B** derivatives, based on established procedures for pyranonaphthoquinones.

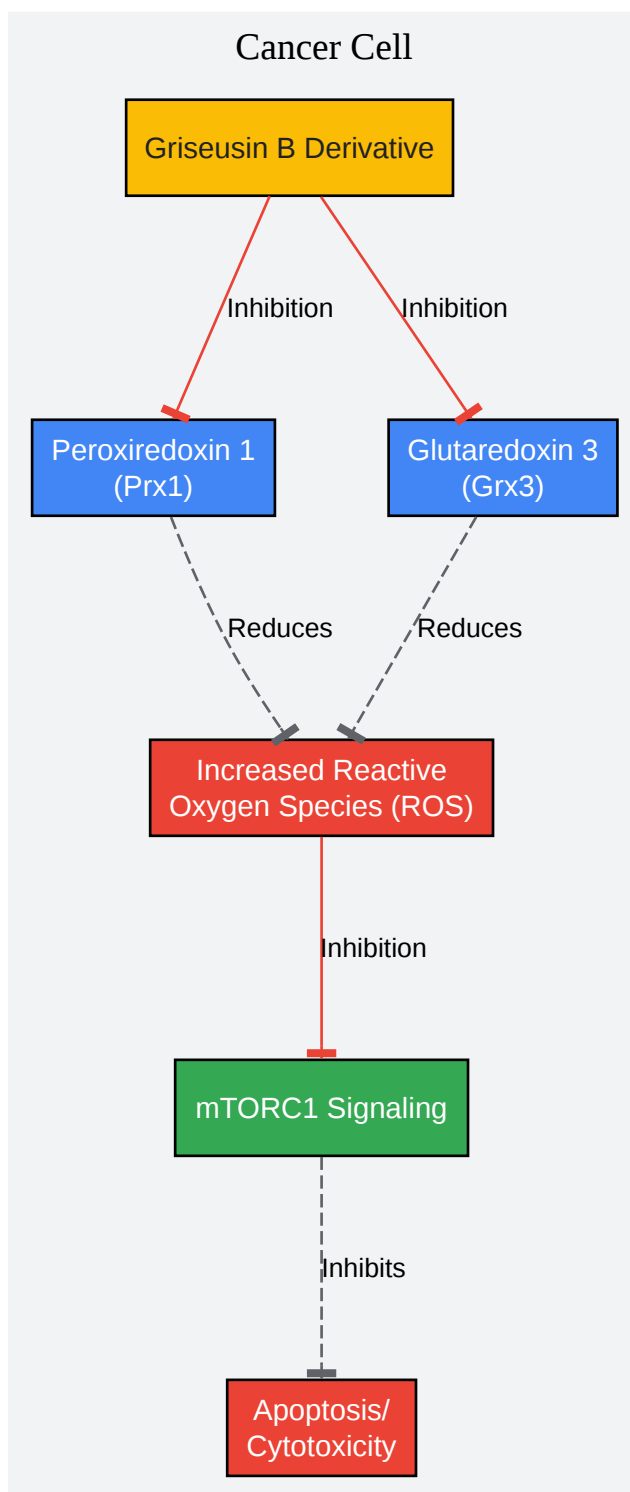
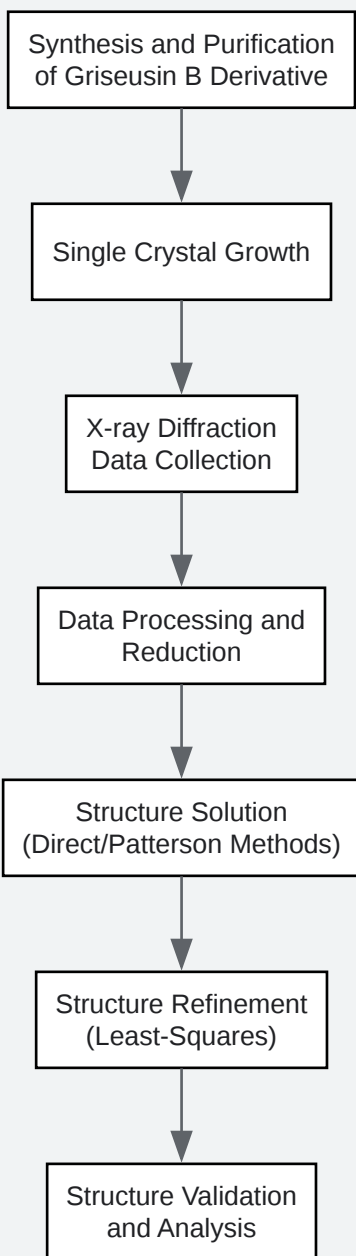
Synthesis of Griseusin B Derivatives

The synthesis of **griseusin B** analogues typically begins with the construction of the naphthoquinone core, followed by the stereoselective formation of the pyran ring. A key synthetic strategy involves a copper-catalyzed enantioselective boration–hydroxylation to afford the open D-ring characteristic of **griseusin B** members.^[2]

Workflow for **Griseusin B** Analogue Synthesis



X-ray Crystallography Workflow

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